nNOS vs. eNOS Selectivity of a 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl Derivative
The 1-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety is a critical determinant of selectivity in a series of human neuronal nitric oxide synthase (nNOS) inhibitors. A derivative containing this group (Compound 16) exhibited high selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS). In direct comparison, the study noted that 'bulky amine containing substitution on the 3-position of the indole ring such as an azabicyclic system showed better selectivity over 5- and 6-membered cyclic amine substitutions,' highlighting that not all cyclic amine substituents confer the same selectivity profile [1]. The quantitative data from BindingDB confirms a Ki of 120 nM for nNOS and an IC50 of 72,000 nM for iNOS, demonstrating a 600-fold difference in affinity [2].
| Evidence Dimension | Selectivity for human nNOS over eNOS and iNOS |
|---|---|
| Target Compound Data | Compound 16 (containing the 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group) Ki (nNOS) = 120 nM, IC50 (iNOS) = 72,000 nM. Selectivity for nNOS over eNOS = 90-fold, over iNOS = 309-fold [2]. |
| Comparator Or Baseline | Analogous compounds with 5- or 6-membered cyclic amine substitutions at the same indole 3-position, which showed inferior selectivity profiles. The optimal compound (-)-19 with an azabicyclic system showed 90-fold selectivity over eNOS and 309-fold over iNOS [1]. |
| Quantified Difference | The 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group provided a selectivity profile superior to other 5- and 6-membered cyclic amines. The 600-fold difference between nNOS Ki and iNOS IC50 for Compound 16 underscores its potent and selective nature. |
| Conditions | Inhibition of human recombinant nNOS expressed in Sf9 cells, assessed by conversion of [3H]-L-arginine to [3H]-L-citrulline after 45 min [2]. |
Why This Matters
This level of selectivity is critical for minimizing off-target cardiovascular effects (e.g., vasoconstriction via eNOS inhibition) in pain therapeutics, making the tetrahydropyridine group a valuable pharmacophore for drug discovery programs focused on nNOS.
- [1] Annedi, S. C., Maddaford, S. P., Mladenova, G., Ramnauth, J., Rakhit, S., Andrews, J. S., Lee, D. K., Zhang, D., Porreca, F., Bunton, D., & Christie, L. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408–7416. View Source
- [2] BindingDB. (n.d.). Ki Summary for BDBM50355311. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&column=ki&energyterm=kJ/mole&startPg=0&Increment=50&submit=Search&ki_result_id=50924075&entryid=50039485 View Source
